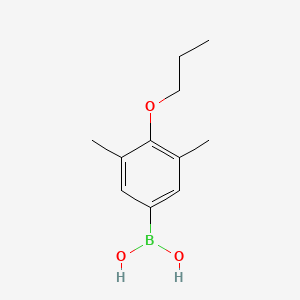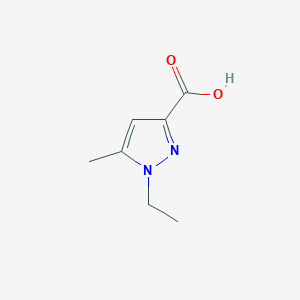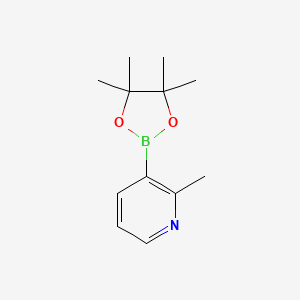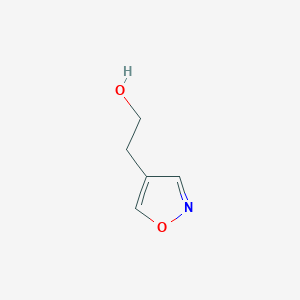
4-(4-Ethylphenyl)phenol
描述
4-(4-Ethylphenyl)phenol is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 . It is a solid substance and is often used as a chemical intermediate for the synthesis of other compounds . Due to its aromatic properties, it can be used in the preparation of flavors and fragrances . It is also used as a raw material for paints, dyes, and polymer additives .
Synthesis Analysis
One of the main methods for preparing 4-(4-Ethylphenyl)phenol is the reaction process of reducing 4-ethyldistyrene and water to alcohol . Another method is obtained by acidic hydrolysis of 4-ethyl biphenyl methyl ether (4 '-ethyl biphenyl Ether) .
Molecular Structure Analysis
The molecular structure of 4-(4-Ethylphenyl)phenol can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Phenols, such as 4-(4-Ethylphenyl)phenol, are very reactive towards electrophilic aromatic substitution . The oxidation of a phenol or an arylamine to a quinone is one of the reactions that phenols can undergo .
Physical And Chemical Properties Analysis
4-(4-Ethylphenyl)phenol has a molecular formula of C14H14O and a molar mass of 198.26 . It has a density of 1.066±0.06 g/cm3 (Predicted), a melting point of 151 °C, a boiling point of 329.9±21.0 °C (Predicted), and a refractive index of 1.584 .
科学研究应用
Methods of Application : Research involves studying the metabolite’s influx from the gut microbiome, its transport in the body, metabolism, and excretion processes .
Results : High blood concentrations of host-modified 4-(4-Ethylphenyl)phenol are associated with an anxiety phenotype in autistic individuals .
Methods of Application : It is synthesized through chemical reactions involving xylenols and is used in resin formulations .
Results : The compound contributes to the properties of phenolic resins, which are essential in various industrial applications .
Methods of Application : Clinical studies and trials are conducted to understand the compound’s impact on neurological conditions .
Results : The metabolites derived from this compound may influence neurodevelopmental disorders and could serve as biomarkers or intervention targets .
Methods of Application : Advanced oxidation processes and electrochemical methods are used for the treatment of phenol-laden wastewater .
Results : Technological advances have been made in phenol treatment, with improved efficiency and reduced environmental impact .
Methods of Application : The compound is used in the functionalization of natural phenols to improve their biological activity and stability .
Results : This has led to the creation of materials with better performance characteristics for industrial applications .
Methods of Application : Studies involve examining the metabolite’s ability to cross the blood-brain barrier and its effects on the central nervous system .
Results : Findings suggest that these metabolites may affect microglial cells and processes like neuroinflammation and phagocytosis .
Methods of Application : It is monitored for quality control in alcoholic beverages, as high concentrations can impart undesirable flavors .
Results : The compound’s levels are kept below sensory thresholds to avoid “barnyard” or “medicinal” off-flavors in the final product .
Methods of Application : It is extracted and refined for use in fragrance formulations .
Results : 4-(4-Ethylphenyl)phenol adds depth and warmth to fragrances, contributing to complex scent profiles .
Methods of Application : Research involves examining its biosynthesis, flux, metabolism, and excretion in the human body .
Results : Increased levels of 4-(4-Ethylphenyl)phenol and its derivatives are associated with neurological impacts, such as anxiety phenotypes in autistic individuals .
Methods of Application : It is used in the synthesis of new pharmaceutical compounds through various chemical reactions .
Results : Some derivatives have shown promise in inhibiting bacterial growth, offering potential for new drug development .
Methods of Application : The compound is applied in controlled field trials to assess its efficacy and environmental impact .
Results : Initial results indicate a reduction in pest populations with minimal adverse effects on non-target species .
Methods of Application : It is incorporated into creams and lotions to enhance their protective capabilities against free radicals .
Results : Products containing 4-(4-Ethylphenyl)phenol have shown improved performance in protecting skin from oxidative stress .
未来方向
Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .
属性
IUPAC Name |
4-(4-ethylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHOIHXEJQPTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563317 | |
| Record name | 4'-Ethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenyl)phenol | |
CAS RN |
21345-28-8 | |
| Record name | 4'-Ethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Cyclohexanamine;4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid](/img/structure/B1591085.png)


